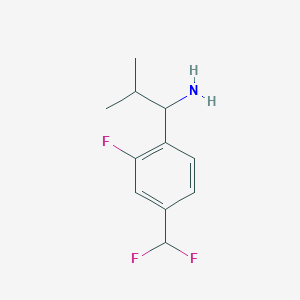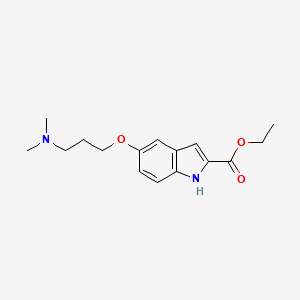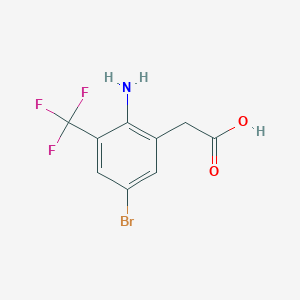
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine is a chemical compound with the molecular formula C9H12ClN3Si It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a trimethylsilyl group attached to an ethynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazin-2-amine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and proceeds via a Sonogashira coupling reaction. The general reaction conditions include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: The trimethylsilyl group can be removed, and the resulting alkyne can undergo further coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with its target, potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
- 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
Uniqueness
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and interaction with biological targets. The presence of the trimethylsilyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds .
Properties
Molecular Formula |
C9H12ClN3Si |
|---|---|
Molecular Weight |
225.75 g/mol |
IUPAC Name |
6-chloro-5-(2-trimethylsilylethynyl)pyrazin-2-amine |
InChI |
InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(10)13-8(11)6-12-7/h6H,1-3H3,(H2,11,13) |
InChI Key |
KSWKEDFBILPJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(N=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)








